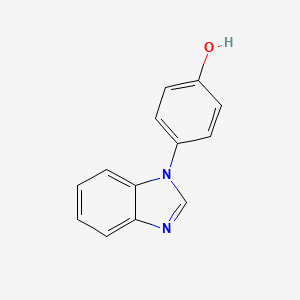

4-(1H-1,3-benzodiazol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzimidazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-11-7-5-10(6-8-11)15-9-14-12-3-1-2-4-13(12)15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKCOJPZSAGCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015649 | |

| Record name | 4-(1H-benzimidazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81376-56-9 | |

| Record name | 4-(1H-benzimidazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,3-benzodiazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Solid State Analysis of 4 1h 1,3 Benzodiazol 1 Yl Phenol

Spectroscopic Characterization Techniques for Detailed Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 4-(1H-1,3-benzodiazol-1-yl)phenol by probing the electronic and vibrational states of its constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-(1H-pyrrol-1-yl)phenol, the signal for the hydroxyl proton (OH) appears at approximately 5.0 ppm. researchgate.net The aromatic protons of the phenol (B47542) and benzimidazole (B57391) rings typically resonate in the downfield region of the spectrum, usually between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns are dependent on the specific substitution pattern and the electronic interactions between the two ring systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For phenol itself, four distinct signals are observed due to its symmetry. docbrown.info In this compound, one would expect to see a greater number of signals corresponding to the non-equivalent carbon atoms in the benzimidazole and phenol rings. The carbon atom attached to the hydroxyl group (C-O) typically appears in the range of 150-160 ppm. docbrown.infochemicalbook.com The other aromatic carbons will have chemical shifts in the range of 110-140 ppm. The specific chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electronic effects of the benzimidazole moiety.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~9.5 - 10.5 | Phenolic -OH proton |

| ~8.0 - 8.5 | Benzimidazole C2-H | |

| ~7.0 - 8.0 | Aromatic protons | |

| ¹³C | ~155 - 160 | C-OH (Phenol) |

| ~140 - 150 | Quaternary carbons in benzimidazole | |

| ~110 - 135 | Other aromatic carbons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Vibrational Mode Analysis

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. d-nb.infomdpi.com This method requires minimal sample preparation and provides a characteristic fingerprint of the compound. d-nb.info

The IR spectrum of this compound is expected to show several key absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group stretching vibration, often broadened due to hydrogen bonding. ijaemr.com

N-H Stretching: For the tautomeric form where the proton is on a nitrogen atom of the benzimidazole ring, an N-H stretching vibration may be observed, typically in the range of 3200-3500 cm⁻¹.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the benzimidazole ring and the C=C bonds in both aromatic rings typically appear in the 1450-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to be in the range of 1200-1260 cm⁻¹. ijaemr.com

Out-of-Plane C-H Bending: Bands in the 700-900 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds, and their positions can provide information about the substitution pattern of the benzene (B151609) rings.

Table 2: Characteristic ATR-FTIR Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | ~1620 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenolic) | 1200 - 1260 |

| Aromatic C-H Bending (Out-of-plane) | 700 - 900 |

X-ray Crystallographic Studies and Supramolecular Interactions

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry

Single crystal X-ray diffraction analysis of a related compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, reveals a monoclinic crystal system with the space group P21/n. researchgate.net The benzimidazole and phenol rings are nearly coplanar, with a small dihedral angle between them. researchgate.net This planarity facilitates extensive electronic communication between the two aromatic systems.

Table 3: Crystallographic Data for a Related Compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 7.1679 (3) | researchgate.net |

| b (Å) | 15.1517 (6) | researchgate.net |

| c (Å) | 9.9079 (4) | researchgate.net |

| β (°) | 90.556 (2) | researchgate.net |

| Volume (ų) | 1076.01 (8) | researchgate.net |

| Z | 4 | researchgate.net |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the crystal packing of this compound and its derivatives. In the crystal structure of 4-(1H-Benzo[d]imidazol-2-yl)phenol, both intermolecular N—H···O and O—H···N hydrogen bonds are observed. researchgate.net These interactions link the molecules into an infinite, wave-like two-dimensional layer. researchgate.net The N—H···O hydrogen bond has a donor-acceptor distance of 2.856 Å, and the O—H···N hydrogen bond has a distance of 2.652 Å. researchgate.net These strong interactions are key in stabilizing the crystal lattice.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts to Crystal Cohesion

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal. The resulting surface provides a unique three-dimensional picture of the molecular environment and the nature and prevalence of different intermolecular contacts that contribute to crystal cohesion.

For the isomeric compound, 4-(1H-benzo[d]imidazol-2-yl)phenol, and related derivatives, Hirshfeld surface analysis reveals that crystal packing is dominated by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net Given the structural similarities, it is anticipated that the Hirshfeld surface of this compound would exhibit significant contributions from H···H, C···H/H···C, and N···H/H···N contacts.

The quantitative contributions of various intermolecular contacts to the Hirshfeld surface for analogous benzodiazole structures are detailed below. These values provide an insightful approximation of what can be expected for this compound. For instance, in the crystal structure of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, H···H contacts account for the largest portion of the Hirshfeld surface at 47.5%. nih.gov This is followed by C···H/H···C contacts at 27.6%, and O···H/H···O and N···H/H···N contacts contributing 12.4% and 6.1% respectively. nih.gov

Table 1: Predicted Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound based on Analogous Compounds

| Intermolecular Contact | Predicted Contribution (%) | Key Features |

| H···H | ~45-50 | Represents the largest contribution to the overall surface area. |

| C···H/H···C | ~25-30 | Significant due to the aromatic nature of the compound. |

| N···H/H···N | ~5-10 | Indicative of hydrogen bonding involving the benzodiazole nitrogen. |

| O···H/H···O | ~10-15 | Represents hydrogen bonding involving the phenolic hydroxyl group. |

| C···C | ~4-7 | Suggests the presence of π-π stacking interactions. |

| C···N/N···C | ~1-6 | Further evidence of π-π interactions and other close contacts. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds reported in the literature. nih.govresearchgate.net

The dnorm mapped Hirshfeld surface would likely show distinct red spots, indicating close contacts and strong hydrogen bonding interactions, particularly the O-H···N and N-H···O bonds that are fundamental to the supramolecular assembly of such structures. The two-dimensional fingerprint plots derived from the Hirshfeld surface would further delineate these interactions, with sharp spikes characteristic of strong hydrogen bonds and broader regions corresponding to van der Waals forces and π-π stacking.

Comparative Crystallographic Analysis with Analogous Benzodiazole Structures

A comparative analysis of the crystallographic data of analogous benzodiazole compounds provides valuable insights into the likely crystal system, space group, and unit cell dimensions of this compound. The structural isomer, 4-(1H-benzo[d]imidazol-2-yl)phenol, crystallizes in the monoclinic space group P2/n. researchgate.net In this structure, the benzimidazole and phenol rings are nearly coplanar, with a small dihedral angle of 8.11(5)°. researchgate.net This planarity facilitates the formation of an extensive network of intermolecular N-H···O and O-H···N hydrogen bonds, which are crucial for stabilizing the crystal structure. researchgate.net

Another related compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, also crystallizes in a monoclinic system (space group P2/n). nih.govresearchgate.net However, in this molecule, the dihedral angles between the benzimidazole moiety and the two benzene rings are significantly larger. nih.gov In contrast, 2-(1H-Benzimidazol-2-yl)phenol is also monoclinic but with a P2/c space group, and it exhibits an essentially planar molecular conformation. researchgate.net

The crystal packing in these analogues is consistently characterized by the formation of hydrogen-bonded layers, which are further stabilized by π-π stacking interactions between the aromatic rings. For 4-(1H-benzo[d]imidazol-2-yl)phenol, the shortest distance between the benzimidazole and phenol rings of adjacent molecules is 3.554 Å, indicating significant face-to-face π-π stacking. researchgate.net It is highly probable that this compound would adopt a similar packing motif, driven by the interplay of strong hydrogen bonds and π-π interactions.

Table 2: Comparative Crystallographic Data of Analogous Benzodiazole Structures

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-(1H-benzo[d]imidazol-2-yl)phenol researchgate.net | Monoclinic | P2/n | 7.1679(3) | 15.1517(6) | 9.9079(4) | 90.556(2) | 1076.01(8) | 4 |

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol nih.govresearchgate.net | Monoclinic | P2/n | 10.6474(3) | 13.2429(3) | 11.4176(3) | 99.067(1) | 1589.79(7) | 4 |

| 2-(1H-Benzimidazol-2-yl)phenol researchgate.net | Monoclinic | P2/c | 16.864(4) | 4.7431(8) | 12.952(2) | 102.34(2) | 1012.1(3) | 4 |

| 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol nih.gov | Monoclinic | P2/c | 16.1886(7) | 8.4863(4) | 21.4316(10) | 93.756(4) | 2938.0(2) | 8 |

This comparative data suggests that this compound is likely to crystallize in a monoclinic system, with intermolecular forces playing a critical role in defining its three-dimensional architecture.

Computational Chemistry and Theoretical Investigations of 4 1h 1,3 Benzodiazol 1 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are central to the computational analysis of organic molecules. DFT is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-(1H-1,3-benzodiazol-1-yl)phenol. nih.gov These calculations can predict molecular geometries, electronic structures, and spectroscopic properties. nih.gov The B3LYP functional is a hybrid functional commonly used in DFT for such investigations. nih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a molecule like this compound, which consists of a phenol (B47542) ring linked to a benzimidazole (B57391) moiety, a key parameter is the dihedral angle between the two ring systems.

In a study of the related isomer, 4-(1H-benzo[d]imidazol-2-yl)phenol, single-crystal X-ray diffraction revealed that the benzimidazole system is nearly coplanar with the phenol ring, exhibiting a small dihedral angle of 8.11°. researchgate.net Theoretical geometry optimization using DFT would aim to reproduce such experimental values. figshare.com The calculations, typically performed with basis sets like 6-31G(d) or 6-311++G(d,p), yield optimized bond lengths and angles. nih.govresearchgate.net By systematically rotating the bond connecting the two rings, a conformational landscape can be mapped to identify all stable conformers and the energy barriers between them. researchgate.net

Table 1: Illustrative Geometrical Parameters from a Typical DFT Optimization (Note: This table is illustrative of the type of data obtained from DFT calculations, based on findings for related structures.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length | Benzimidazole ring | ~1.38 Å |

| C-C Bond Length | Aromatic rings | ~1.40 Å |

| C-O Bond Length | Phenolic group | ~1.37 Å |

| O-H Bond Length | Phenolic group | ~0.97 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In contrast, a large energy gap indicates high stability. ppor.az DFT calculations are widely used to determine the energies of these orbitals and the corresponding energy gap, providing insights into the molecule's potential as an electron donor or acceptor in charge-transfer processes. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: Values are representative examples based on studies of similar heterocyclic compounds.)

| Parameter | Description | Typical Calculated Value (eV) | Reference for Methodology |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 | nih.govppor.az |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | nih.govppor.az |

The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential Surface (EPS), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov An MEP map is plotted onto the molecule's electron density surface.

Different colors on the map represent different potential values. Typically, regions of negative electrostatic potential (rich in electrons) are colored red and are susceptible to electrophilic attack. For this compound, these would be located around the electronegative oxygen and nitrogen atoms. ijaemr.com Conversely, regions of positive electrostatic potential (electron-poor) are colored blue and indicate sites for nucleophilic attack, which would be expected around the acidic hydrogen of the phenol group and the N-H proton of the benzimidazole ring. nih.govijaemr.com The MEP map provides a comprehensive picture of the molecule's polarity and its potential interaction sites with other chemical species. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings. DFT methods can calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). researchgate.netnih.gov

In a study on the related compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, theoretical vibrational frequencies and NMR chemical shifts were calculated using DFT and Hartree-Fock methods, showing good agreement with the experimental spectra. researchgate.net It is common practice to apply a scaling factor to the calculated vibrational frequencies to correct for anharmonicity and limitations of the theoretical model, leading to an excellent match with experimental IR spectra. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to accurately predict NMR chemical shifts. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: This table illustrates the typical correlation achieved in computational studies. Specific values are hypothetical.)

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| IR Frequency (cm-1) | ||

| O-H stretch | ~3400 | ~3415 |

| N-H stretch | ~3350 | ~3360 |

| C=N stretch | ~1620 | ~1625 |

| ¹H NMR Shift (ppm) | ||

| Phenolic OH | ~9.5 | ~9.4 |

| Aromatic CH | 6.8 - 8.0 | 6.7 - 7.9 |

| ¹³C NMR Shift (ppm) | ||

| Phenolic C-OH | ~155 | ~154 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. mdpi.com

For a non-biological system, MD simulations of this compound could be used to model its behavior in the solid state or in solution. These simulations can provide insights into crystal packing forces, hydrogen bonding networks, and π-π stacking interactions between molecules. researchgate.net Such studies help in understanding macroscopic properties like solubility and melting point based on the strength and nature of intermolecular forces. figshare.com Analysis of the simulation can reveal the flexibility of the molecule, such as the rotation around the bond connecting the phenyl and benzimidazole rings, and how these motions are influenced by the surrounding environment. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States (General Relevance)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy.

For a compound like this compound, theoretical studies could elucidate its formation mechanism, for example, the condensation reaction used in its synthesis. nih.gov Furthermore, these methods can be used to predict its reactivity in various chemical transformations. By understanding the transition states and energy barriers involved, reaction conditions can be optimized, and the formation of potential byproducts can be predicted. These theoretical insights are invaluable for synthetic chemistry and for understanding the chemical stability and degradation pathways of the molecule. nih.gov

Photophysical and Electronic Properties of 4 1h 1,3 Benzodiazol 1 Yl Phenol

Electronic Absorption and Emission Spectroscopy in Various Media

The electronic absorption and emission spectra of hydroxyphenyl benzimidazole (B57391) derivatives, such as 4-(1H-1,3-benzodiazol-1-yl)phenol, are highly dependent on the solvent environment. In nonpolar solvents, these compounds typically exhibit dual fluorescence, corresponding to the locally excited enol form and the proton-transferred keto tautomer. researchgate.net The enol form gives rise to a higher-energy emission band, while the keto form, resulting from ESIPT, produces a lower-energy emission with a significant Stokes shift. researchgate.netnih.gov

For instance, studies on similar compounds like 2-(2'-hydroxy-4'-R-phenyl)benzothiazoles (HBT-R) in toluene (B28343) show distinct enol and keto emission bands. researchgate.net The position of these bands is sensitive to the electronic nature of substituents. Electron-donating groups tend to cause a bathochromic (red) shift in the ESIPT emission, whereas electron-withdrawing groups lead to a hypsochromic (blue) shift. researchgate.net In polar protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, leading to an enhancement of the normal enol fluorescence. researchgate.net

The absorption spectra of these compounds are also influenced by the solvent. For example, the absorption spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542), a related compound, shows distinct peaks that can be attributed to π→π* transitions. researchgate.netsemanticscholar.org The solvent polarity can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima.

Table 1: Representative Absorption and Emission Maxima of a Hydroxyphenyl Benzimidazole Derivative in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (Enol) (nm) | Emission Max (Keto) (nm) |

| Toluene | ~350 | ~400 | ~550 |

| Methanol | Not specified | ~400-460 | ~570 |

Note: The data presented is a generalized representation based on findings for similar compounds and may not reflect the exact values for this compound. researchgate.netresearchgate.net

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Hydroxyphenyl Benzodiazoles

ESIPT is a photochemical process where a proton is transferred within a molecule in its excited state. researchgate.net This process is often ultrafast and leads to the formation of a tautomer with distinct electronic and emissive properties. nih.govmdpi.com In hydroxyphenyl benzodiazoles, the ESIPT occurs from the phenolic hydroxyl group to the nitrogen atom of the benzimidazole ring. researchgate.net

Upon photoexcitation, the this compound molecule is initially in its enol form. wikipedia.org In the excited state, the acidity of the phenolic proton and the basicity of the benzimidazole nitrogen increase, facilitating the intramolecular proton transfer to form the keto tautomer. researchgate.net The enol and keto forms are tautomers, meaning they are isomers that interconvert through the migration of a proton. wikipedia.org

The enol form is characterized by a higher energy emission, while the keto tautomer, being more stable in the excited state due to a more extended π-conjugation, emits at a longer wavelength. mdpi.comresearchgate.net The presence of dual emission is a hallmark of the ESIPT process in these molecules. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to model the potential energy surfaces of the ground and excited states, providing insights into the energy barriers and stability of the enol and keto forms. nih.govuci.edu

The efficiency and dynamics of the ESIPT process are highly sensitive to the molecular conformation and the surrounding environment. For ESIPT to occur, a pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and the benzimidazole nitrogen is crucial. researchgate.net Any factor that disrupts this hydrogen bond can hinder the proton transfer process.

The polarity of the solvent plays a significant role. In nonpolar solvents, the intramolecular hydrogen bond is favored, and ESIPT is efficient. researchgate.net In polar protic solvents, the solvent molecules can form intermolecular hydrogen bonds with the phenol and benzimidazole moieties, competing with the intramolecular hydrogen bond and thereby reducing the efficiency of ESIPT. researchgate.net This competition often leads to an increase in the intensity of the enol emission at the expense of the keto emission. researchgate.net Furthermore, the viscosity of the medium can also affect the conformational changes required for an efficient ESIPT.

Fluorescence Quantum Yield Determinations and Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is crucial for understanding the photophysical behavior of fluorescent compounds. For hydroxyphenyl benzodiazole derivatives, the quantum yield can vary significantly depending on the solvent and the specific molecular structure. researchgate.netresearchgate.net

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Lifetime measurements provide valuable information about the rates of radiative and non-radiative decay processes. For compounds undergoing ESIPT, the decay kinetics can be complex, often exhibiting multi-exponential decays corresponding to the different emissive species (enol and keto) and their interconversion. researchgate.net

Table 2: Representative Photophysical Data for a Hydroxyphenyl Benzimidazole Derivative

| Solvent | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Toluene | Not specified | Not specified |

| THF | Not specified | Not specified |

| THF-water | Not specified | Not specified |

Solvatochromic Behavior and Environmental Sensitivity of Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net The optical properties of this compound and related compounds exhibit significant solvatochromic shifts, making them sensitive probes of their local environment. researchgate.net

The absorption and emission spectra of these compounds shift in response to changes in solvent polarity. A red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. researchgate.net This is often the case for molecules that undergo a significant change in their dipole moment upon excitation, including those that exhibit ESIPT. The large Stokes shift observed for the keto emission is a manifestation of this environmental sensitivity. The extent of the solvatochromic shift can be correlated with various solvent polarity parameters to gain a deeper understanding of the solute-solvent interactions. researchgate.net

Advanced Applications in Materials Science and Supramolecular Chemistry

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The benzimidazole (B57391) unit is a well-established component in materials designed for organic light-emitting diodes (OLEDs) and other optoelectronic applications. tandfonline.comresearchgate.net Its electron-withdrawing nature makes it a suitable building block for electron-transporting and emissive materials. researchgate.netacs.org While specific research on 4-(1H-1,3-benzodiazol-1-yl)phenol in OLEDs is not extensively documented, the inherent properties of its constituent parts suggest its potential.

The combination of the electron-rich phenol (B47542) and the electron-deficient benzimidazole in a single molecule can lead to intramolecular charge transfer (ICT) characteristics, which are crucial for the development of fluorescent materials. The photoluminescence and electroluminescence properties of such compounds are highly dependent on their molecular structure. tandfonline.com For instance, derivatives of pyrene (B120774) and benzimidazole have been synthesized and investigated as novel blue emitters for OLEDs, demonstrating that the benzimidazole scaffold is key to achieving efficient electroluminescence. nih.govnsf.govmdpi.com It is anticipated that this compound could serve as a host material for phosphorescent or thermally activated delayed fluorescence emitters, or as a blue-emitting dopant itself. The thermal stability of the benzimidazole moiety is an additional advantage for the longevity of OLED devices. acs.org

Table 1: Potential Optoelectronic Properties of this compound

| Property | Anticipated Characteristic | Rationale |

| Emission Color | Blue | Based on the electronic properties of similar benzimidazole derivatives. nih.govnsf.gov |

| Charge Transport | Bipolar or Electron-Dominant | The phenol group can facilitate hole injection/transport, while the benzimidazole moiety is known for electron transport. tandfonline.comacs.org |

| Thermal Stability | High | The aromatic heterocyclic structure of benzimidazole generally imparts good thermal stability. acs.org |

Development of Chemical and Optical Sensors Based on Electronic Properties

The benzimidazole scaffold is a versatile platform for the design of fluorescent chemical sensors. tandfonline.comresearchgate.net Its ability to engage in hydrogen bonding, metal ion chelation, and its inherent pH sensitivity make it an excellent candidate for sensing applications. tandfonline.comresearchgate.net The phenolic hydroxyl group in this compound can act as a proton donor and a hydrogen bond site, while the nitrogen atoms of the benzimidazole ring can act as proton acceptors and metal coordination sites.

This dual functionality allows for the development of sensors that can detect a variety of analytes, including ions and neutral molecules. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). tandfonline.com For example, a related benzimidazole derivative has been shown to be a selective fluorescent sensor for the picogram detection of picric acid. tandfonline.com Another study demonstrated the use of a benzimidazole-based sensor for the detection of fluoride (B91410) ions. rsc.orgbohrium.com It is plausible that this compound could be developed into a ratiometric or colorimetric sensor for specific analytes, with the binding event leading to a discernible change in its absorption or emission spectrum.

Role as Ligands in Coordination Chemistry for Metal Complexation and Assembly (Excluding Biological Catalysis)

Benzimidazole and its derivatives are widely used as ligands in coordination chemistry due to the presence of nitrogen donor atoms in the imidazole (B134444) ring. researchgate.netresearchgate.net These ligands can form stable complexes with a variety of transition metal ions. researchgate.netmdpi.com The resulting metal complexes have diverse applications in areas such as catalysis and materials science.

In the case of this compound, both the nitrogen atoms of the benzimidazole ring and the oxygen atom of the phenolic group can potentially coordinate with a metal center, allowing it to act as a bidentate or even a bridging ligand. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands. The formation of such metal complexes can lead to the creation of discrete molecules, coordination polymers, or metal-organic frameworks (MOFs) with interesting structural and functional properties. nih.govmdpi.com For example, the self-assembly of metal ions and benzimidazole-containing ligands can lead to the formation of multidimensional supramolecular architectures. mdpi.com

Application as Corrosion Inhibitors in Material Protection

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.netproquest.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net

The adsorption process can occur through several mechanisms. The nitrogen atoms in the benzimidazole ring possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. Additionally, the aromatic rings can interact with the metal surface through π-electron stacking. The presence of the phenol group in this compound could further enhance its adsorption capabilities through hydrogen bonding interactions. It is generally observed that benzimidazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. nih.gov

Table 2: Anticipated Corrosion Inhibition Properties of this compound

| Parameter | Expected Behavior | Rationale |

| Inhibition Efficiency | High | Based on the known effectiveness of benzimidazole derivatives as corrosion inhibitors. nih.govresearchgate.netproquest.com |

| Adsorption Mechanism | Chemisorption and Physisorption | Involvement of nitrogen lone pairs, π-electrons of aromatic rings, and the phenolic hydroxyl group. |

| Inhibitor Type | Mixed-type | A common characteristic of benzimidazole-based corrosion inhibitors. nih.gov |

Strategic Building Blocks in the Synthesis of Complex Architectures and Polymer Systems

The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a versatile benzimidazole moiety, makes it a valuable building block for the synthesis of more complex molecules and polymers. rsc.orgrsc.org The phenol group can undergo various reactions, such as etherification and esterification, allowing for the attachment of other functional units or for its incorporation into polymer chains.

For example, it could be used as a monomer in the synthesis of polyesters, polyethers, or epoxy resins. The benzimidazole unit can also be functionalized, or its inherent properties can be utilized to direct the self-assembly of the resulting macromolecules. The synthesis of polymers containing benzimidazole units is an active area of research, with applications in high-performance materials and functional polymers. researchgate.net The rigidity and thermal stability of the benzimidazole core can impart desirable properties to the final polymer, such as high glass transition temperatures and good mechanical strength.

Q & A

Q. What are the established synthetic routes for 4-(1H-1,3-benzodiazol-1-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, benzimidazole derivatives can be functionalized using phenolic hydroxyl groups under reflux conditions with catalysts like piperidine in anhydrous ethanol . Optimization involves adjusting reaction time, temperature, and solvent polarity. Automated flash chromatography (e.g., using PE/EtOAc gradients) is recommended for purification to achieve >95% purity . Key parameters to monitor include yield (e.g., 34% reported in one protocol ) and byproduct formation.

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and torsion angles . For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. Computational validation via DFT (e.g., CAM-B3LYP/6-311+G(d)) can predict electronic properties and compare experimental vs. theoretical geometries .

Q. What are the preliminary biological activities reported for this compound?

Benzimidazole derivatives, including structural analogs like CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile), exhibit anticancer activity by inducing G1 phase arrest and apoptosis. Standard assays include ATP-based proliferation tests, flow cytometry for cell-cycle analysis, and caspase-3/7 activation assays . For example, IC₅₀ values and dose-dependent apoptosis rates should be reported (Table 1).

Table 1: Example Biological Activity Data for a Benzimidazole Analog

| Assay Type | Result | Reference |

|---|---|---|

| ATP Proliferation | IC₅₀ = 12.5 µM (HeLa cells) | |

| Caspase-3/7 | 3.5-fold activation at 20 µM | |

| Cell-Cycle Arrest | 60% G1 phase arrest at 24 hours |

Advanced Research Questions

Q. How can computational methods predict solvent effects on the nonlinear optical (NLO) properties of benzodiazol-phenol derivatives?

Polarizable Continuum Model (PCM)-DFT calculations at the CAM-B3LYP/6-311+G(d) level can model solvent polarity effects on hyperpolarizability (β, γ). For example, dielectric constants of solvents like water (ε=78.4) vs. chloroform (ε=4.7) significantly alter charge-transfer transitions and NLO responses . Dynamic first hyperpolarizability (βᴛᴏᴛ) values should be compared across solvents to guide material design.

Q. What strategies resolve contradictions in crystallographic data refinement for benzodiazol-phenol complexes?

Conflicts may arise from twinning, disorder, or weak diffraction. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP instructions for disordered regions . Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding) and computational geometry optimization. For example, discrepancies in bond lengths >0.02 Å warrant re-examination of hydrogen atom placement .

Q. How can structure-activity relationships (SARs) be systematically explored for anticancer activity?

Design analogs with substitutions on the benzodiazole ring (e.g., electron-withdrawing groups at C2) or phenol moiety (e.g., halogenation). Test analogs via:

- In vitro assays : Dose-response curves across cancer cell lines (e.g., HeLa, MCF-7).

- Molecular docking : Target proteins like tubulin or topoisomerase II using AutoDock Vina .

- QSAR models : Correlate logP, polar surface area, and H-bond donors/acceptors with activity .

Methodological Considerations

Q. How to validate purity and stability of this compound in storage?

Q. What experimental controls are critical in apoptosis assays for benzodiazol-phenol derivatives?

- Positive controls : Staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) .

- Negative controls : Solvent-only treated cells (e.g., DMSO <0.1%).

- Replicate design : Minimum n=3 biological replicates with technical duplicates.

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.